2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-16-10(14-15-12(16)21-7-11(18)19)6-17-8-4-2-3-5-9(8)22-13(17)20/h2-5H,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMDTVUYBCDIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, each requiring precise control over conditions to ensure the correct formation of the desired product. The starting materials are often commercially available compounds which undergo several chemical transformations:
Formation of Benzothiazole Intermediate: : This involves the cyclization of ortho-aminothiophenol with carboxylic acid derivatives.
Synthesis of 1,2,4-Triazole Derivative: : Reacting hydrazine with carbon disulfide, followed by alkylation, produces the triazole ring.
Combining the Intermediates: : The benzothiazole intermediate is reacted with the triazole derivative under specific conditions, often involving an alkylating agent, to form the final compound.
Industrial Production Methods
For large-scale production, these steps are typically optimized to enhance yield and purity while minimizing costs and environmental impact. Industrial methods might include continuous flow chemistry to streamline the synthesis and enhance scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The thioether group (−S−) exhibits moderate nucleophilicity, enabling reactions with alkylating agents or electrophiles. For example:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | R-X (alkyl halides), K₂CO₃ | R-S-substituted triazole derivative | |
| Arylation | Aryl diazonium salts, Cu(I) | Aryl-S-substituted triazole derivative |
This reactivity is consistent with studies on triazole-thioether analogs, where alkylation enhances bioactivity or solubility .
Oxidation of the Thioether Group
Controlled oxidation converts the thioether to sulfone (−SO₂−), altering electronic properties:
This reaction is critical for modulating metabolic stability in drug design.
Carboxylic Acid Functionalization
The acetic acid group participates in classic acid-derived reactions:
Table: Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | R-OH, H₂SO₄ or DCC | Corresponding ester | Prodrug formulation |
| Amidation | NH₃ or R-NH₂, DCC | Acetamide or substituted amide | Bioisosteric modification |
| Acid Chloride | SOCl₂ or PCl₅ | Acetyl chloride derivative | Intermediate for further synthesis |
These transformations are well-documented in benzothiazole-triazole hybrids .
Cyclization Reactions
The acetic acid group can undergo cyclization with adjacent nucleophiles. For instance:
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Lactam Formation : Reaction with amines under dehydrating conditions yields fused triazole-lactam structures .
-
Schiff Base Synthesis : Condensation with aldehydes forms imine-linked derivatives, as seen in related triazole-thione systems .
Electrophilic Aromatic Substitution (EAS)
The benzothiazol-2-one ring directs electrophiles to specific positions:
| Substitution | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 | Nitrobenzothiazole derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | C-5 | Halo-substituted analog |
Such modifications are observed in structurally related benzothiazole derivatives .
Metal Coordination
The triazole N-atoms and carboxylic acid group can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .
Key Research Findings
-
Alkylation Efficiency : Methylation at the thioether site proceeds with >80% yield under basic conditions (K₂CO₃/DMF) .
-
Sulfone Stability : Sulfone derivatives exhibit reduced cytotoxicity compared to thioethers in in vitro assays.
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Amidation Selectivity : Primary amines react preferentially at the carboxylic acid group over triazole N-atoms .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit promising antimicrobial properties. A study focusing on similar compounds demonstrated that sulfur-containing triazole derivatives showed significant activity against various bacterial strains and fungi. The synthesis involved creating mercaptotriazole derivatives that were screened for their antimicrobial efficacy using agar diffusion methods, revealing several compounds with notable activity against pathogens such as Candida albicans and Mycobacterium fortuitum .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 20 |
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For instance, compounds with a similar structure to 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid have been evaluated for their cytotoxic effects against various cancer cell lines, including HT29 (colon cancer). One study reported that certain synthesized triazoles exhibited significant cytotoxicity and could potentially inhibit phospholipid-dependent kinase 1, which is implicated in cancer cell proliferation .
Data Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HT29 | 10 |
| Compound E | MCF7 | 12 |
| Compound F | A549 | 15 |
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- Antimicrobial Study : A comprehensive study synthesized multiple triazole derivatives and assessed their antimicrobial activity against clinical isolates. Among them, one compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research : In a recent investigation into novel anticancer agents, a series of thioether-modified triazoles were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their potency.
Mechanism of Action
The exact mechanism of action varies depending on its application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function. For example, it could inhibit an enzyme's active site or modulate receptor activity, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Comparing 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid to similar compounds such as other benzothiazole or triazole derivatives reveals unique reactivity patterns and applications.
Similar Compounds
Benzothiazole derivatives
Triazole derivatives
Thioacetic acid derivatives
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.5 g/mol. The structure features a triazole ring, a thioether linkage, and an acetic acid moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 847400-19-5 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against lung (A549) and breast (MCF-7) cancer cell lines. The compound showed an IC50 value of 1.25 ± 1.36 μM , indicating potent activity in inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. It has been observed to affect various signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans.
Summary of Antimicrobial Activity
| Microorganism | Activity Observed |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Effective |
| Candida albicans | Effective |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various in vitro models. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses.
Case Studies and Research Findings
- Anticancer Study : A study evaluating the compound's effect on A549 cells found that treatment resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL against selected pathogens.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased swelling and pain response compared to control groups.
Q & A
Q. What are the optimal synthetic pathways for 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid?
Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazides or condensation of hydrazides with isothiocyanates. For example:
- Step 1: React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol under reflux to form thiosemicarbazide intermediates .
- Step 2: Intramolecular cyclization under basic conditions to yield the 1,2,4-triazole core.
- Step 3: Introduce the 2-oxobenzo[d]thiazole moiety via nucleophilic substitution or Mannich reactions. Microwave-assisted synthesis can enhance reaction efficiency for triazole derivatives .
Key Parameters:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol or DMF | |
| Temperature | 70–80°C (reflux) | |
| Catalysts | Morpholine derivatives |
Q. How are structural and purity analyses conducted for this compound?
Methodological Answer:
Q. What preliminary biological activities have been reported for similar 1,2,4-triazole derivatives?
Methodological Answer:
- Antimicrobial Screening: Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal). Derivatives with methoxy or thiophene substituents show MIC values of 8–32 µg/mL .
- Toxicity Prediction: QSAR models (e.g., PASS Online) predict low acute toxicity (LD₅₀ > 500 mg/kg) for methyl-substituted triazoles .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Target enzymes like CYP51 (fungal lanosterol demethylase) or bacterial dihydrofolate reductase. Studies show triazole derivatives bind to CYP51’s heme pocket with ΔG ≈ -9.5 kcal/mol .
- ADMET Prediction: Tools like SwissADME assess logP (lipophilicity ~2.5) and BBB permeability (low), prioritizing candidates with optimal pharmacokinetics .
Example Data:
| Parameter | Value | Implication |
|---|---|---|
| logP | 2.3–2.8 | Moderate solubility |
| H-bond acceptors | 5–7 | Enhanced target binding |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. What strategies enhance the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Analysis: Use accelerated stability testing (40°C/75% RH for 6 months). Mass balance studies confirm degradation products (e.g., hydrolysis of the thioacetic acid group) .
- Stabilization:
Stability Data:
| Condition | Degradation (%) | Major Product |
|---|---|---|
| Acidic (pH 1.2) | 25% in 24h | Benzo[d]thiazolone |
| Neutral (pH 7.4) | <5% in 24h | N/A |
Q. How to design derivatives for selective targeting of bacterial vs. fungal pathogens?
Methodological Answer:
- Structural Modifications:
Activity Comparison:
| Derivative | Antibacterial (MIC) | Antifungal (MIC) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 8 µg/mL | 32 µg/mL |
| Morpholine-methyl | 64 µg/mL | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
